1,2-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-imidazole-4-sulfonamide
Description
Molecular Formula: C₁₈H₂₆N₆O₂S
Molecular Weight: 390.506 g/mol
CAS Registry Number: 2034410-86-9
ChemSpider ID: 35007839
IUPAC Name: 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide
This compound features a tetrahydroquinazoline core fused to a piperidine ring, linked via a sulfonamide group to a dimethyl-substituted imidazole moiety.
Properties
IUPAC Name |
1,2-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-13-21-17(11-23(13)2)27(25,26)22-14-7-9-24(10-8-14)18-15-5-3-4-6-16(15)19-12-20-18/h11-12,14,22H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSBDCLKDLIZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-imidazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 390.5 g/mol
- CAS Number : 2034410-86-9
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034410-86-9 |
Biological Activity Overview
Research has indicated that compounds containing imidazole and quinazoline moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound has shown promising results in various studies.
Antimicrobial Activity
A study highlighted the antimicrobial potential of imidazole derivatives against common bacterial strains. The compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli , two significant pathogens in clinical settings.
Case Study Findings :
- The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin.
- In vitro tests showed varying degrees of inhibition against different strains.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 12.5 |
| Escherichia coli | 15 | 25 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : The compound could interact with specific receptors or proteins within microbial cells, disrupting their function.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that create the imidazole and quinazoline structures. Variations in the synthesis can lead to derivatives with altered biological activities.
Synthetic Pathways :
- Formation of the imidazole ring through cyclization reactions.
- Synthesis of the quinazoline moiety via condensation reactions involving anthranilic acid derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) , a structurally distinct yet functionally relevant heterocyclic derivative.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: The target compound’s smaller molecular weight (390.51 vs. 543.18 g/mol) reflects its lack of bulky substituents (e.g., nitro or ester groups) present in Compound 1l. This may enhance its bioavailability . Compound 1l’s extended conjugation (nitrophenyl, cyano) likely contributes to its higher melting point (243–245°C vs. unreported for the target compound), suggesting stronger intermolecular forces .
Functional Group Diversity :
- The sulfonamide group in the target compound distinguishes it from Compound 1l’s ester and nitro functionalities. Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrases), whereas esters and nitro groups may serve as prodrug motifs or electron-withdrawing anchors .
Synthetic Accessibility :
- Compound 1l’s synthesis via a one-pot two-step reaction highlights efficient methodology for complex heterocycles. In contrast, the target compound’s synthesis remains undisclosed, though its structure suggests multi-step functionalization of the quinazoline core .
Research Implications
Compound 1l’s nitro and cyano groups may offer redox or electrophilic reactivity, but its pharmacological profile remains uncharacterized.
Preparation Methods
Chlorosulfonation of 1,2-Dimethylimidazole
The most efficient route involves direct chlorosulfonation of 1,2-dimethylimidazole using chlorosulfonic acid under controlled conditions:
Reaction Conditions
- Substrate : 1,2-Dimethylimidazole (1.0 equiv)
- Reagent : Chlorosulfonic acid (2.5 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (ice bath)
- Time : 4–6 hours
Mechanism
Electrophilic aromatic substitution occurs at the electron-rich C4 position of the imidazole ring, followed by chloride displacement to form the sulfonyl chloride.
Yield Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | 78–82% |
| Molar Ratio (CSA) | 2.5:1 | Max yield |
| Reaction Time | 4.5 hours | Plateau |
Industrial Considerations
Large-scale production employs continuous flow reactors with in-line quenching to minimize decomposition. Moisture-sensitive intermediates require argon-blanketed environments during storage.
Synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-Amine
Cyclocondensation Approach
Source and describe methods for constructing the tetrahydroquinazoline-piperidine hybrid:
Step 1: Formation of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one
- Substrates : Cyclohexanone derivatives + guanidine hydrochloride
- Conditions : Acetic acid reflux, 12 hours
- Yield : 65–72%
Step 2: Piperidine Functionalization
Nucleophilic aromatic substitution introduces the piperidine moiety:
Reaction Scheme
5,6,7,8-Tetrahydroquinazolin-4(3H)-one → Chlorination (POCl₃) → 4-Chlorotetrahydroquinazoline → Piperidine substitution
Key Parameters
| Factor | Optimal Value | Outcome |
|---|---|---|
| Chlorinating Agent | POCl₃ | >90% conversion |
| Solvent | Toluene | Minimal byproducts |
| Temperature | 110°C | 8-hour reaction |
Alternative Route from
α-Aminoamidines react with bis-benzylidenecyclohexanones under aerobic oxidation to form tetrahydroquinazolines, subsequently functionalized with piperidine.
Sulfonamide Bond Formation
Coupling Reaction
The final step involves reacting 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine:
Procedure
- Dissolve amine intermediate (1.0 equiv) in anhydrous DCM
- Add sulfonyl chloride (1.1 equiv) portion-wise at 0°C
- Stir for 12 hours at room temperature under N₂ atmosphere
- Quench with ice-water, extract with DCM, and purify via column chromatography
Yield Enhancement Strategies
- Base Additive : Triethylamine (1.5 equiv) improves nucleophilicity
- Solvent System : THF/DCM (1:3) increases solubility
Comparative Analysis
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Standard | DCM | None | 68 |
| Optimized | THF/DCM | Et₃N | 83 |
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processing
- In-Line Analytics : FTIR monitors sulfonamide formation in real-time
Waste Management
- Solvent Recovery : >90% DCM and THF recycled via distillation
- Acid Neutralization : Spent chlorosulfonic acid treated with Ca(OH)₂ slurry
Analytical Characterization
Spectroscopic Validation
Key Spectral Signatures
- ¹H NMR (400 MHz, CDCl₃):
δ 1.85–2.15 (m, piperidine CH₂), 3.45 (s, N-CH₃), 7.82 (s, imidazole H) - IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
Mass Spectrometry
- ESI-MS : m/z 433.2 [M+H]⁺ (calc. 433.19)
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 1,2-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-imidazole-4-sulfonamide, and how can yield and purity be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Stepwise functionalization of the tetrahydroquinazoline and imidazole-sulfonamide moieties.
- Solvent optimization (e.g., N,N-dimethylformamide for solubility) and catalysts (e.g., palladium-based catalysts for coupling reactions).
- Purification via column chromatography or recrystallization to isolate high-purity product .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity .
- X-ray Diffraction : Resolve 3D conformation, bond lengths, and angles for structure-activity relationship (SAR) studies .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies using fluorescence polarization .
- Cell-based models : Assess cytotoxicity (MTT assay) or antiviral activity (plaque reduction assays) .
- Dose-response curves : Establish IC50/EC50 values using nonlinear regression analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell lines) .
- Meta-analysis : Compare SAR trends with structurally analogous compounds (e.g., benzimidazole or sulfonamide derivatives) .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers design long-term studies to assess environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental partitioning : Measure logP (octanol-water coefficient) and biodegradation rates via OECD 301 tests .
- Ecotoxicology : Use standardized models (e.g., Daphnia magna acute toxicity, algal growth inhibition) .
- Multi-compartment analysis : Track distribution in soil, water, and biota using LC-MS/MS .
Q. What computational approaches are validated for predicting and validating this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .
- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric parameters with bioactivity data .
Data Integration and Mechanistic Studies
Q. How can researchers integrate structural data with pharmacological results to refine SAR hypotheses?
- Methodological Answer :
- 3D pharmacophore mapping : Overlay crystallographic data with active/inactive analogs to identify critical motifs .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., methyl groups on imidazole) .
Q. What methodologies are recommended for studying metabolic stability and pharmacokinetic (PK) properties?
- Methodological Answer :
- In vitro metabolism : Liver microsome assays (human/rodent) to identify CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .
- PK modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
